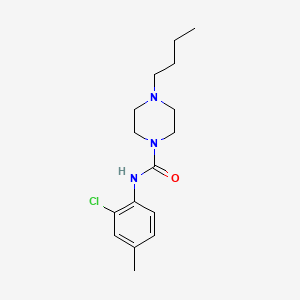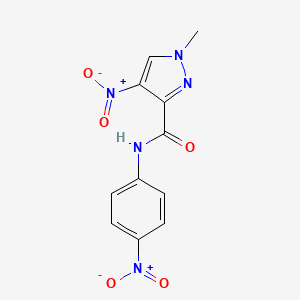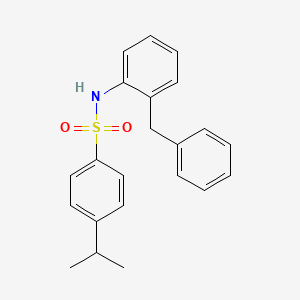![molecular formula C21H15NO4S B10967878 (2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10967878.png)
(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is a complex organic molecule that features a benzothiophene core, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzothiophene, furan derivatives, and nitrobenzene derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiophene core.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry
Materials Science:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the nitro group can participate in redox reactions, while the benzothiophene core can interact with biological macromolecules. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one: can be compared with other benzothiophene derivatives, such as:
Uniqueness
- Structural Features : The combination of a benzothiophene core with a furan ring and a nitrophenyl group is unique and imparts specific chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C21H15NO4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2E)-2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C21H15NO4S/c1-12-10-17(22(24)25)13(2)9-16(12)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+ |
InChI Key |
UFBJUBPYXAEIBH-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10967795.png)
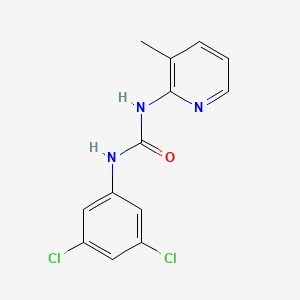
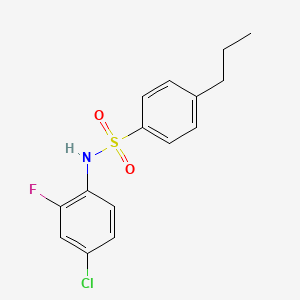
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)

![5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)

![6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10967847.png)
![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B10967854.png)
![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967860.png)
